

A Technical Guide to the Physical Properties of 2-Octyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Octyne

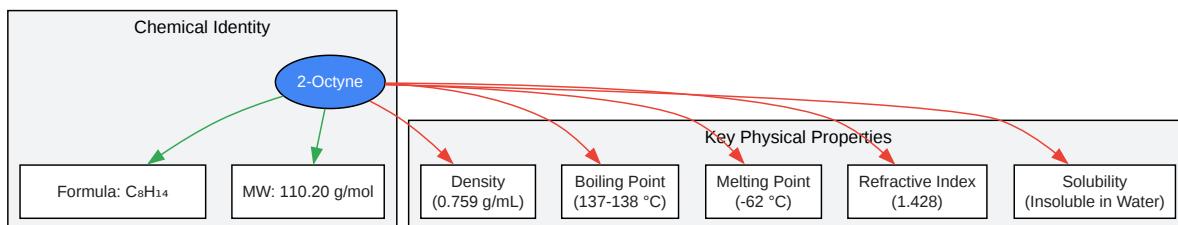
Cat. No.: B165417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyne, an internal alkyne with the chemical formula C_8H_{14} , is a valuable intermediate in various fields of organic synthesis. Its linear structure and the reactivity of its triple bond make it a key building block for the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals. A thorough understanding of its physical properties is fundamental for its effective use in laboratory research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a consolidated overview of the core physical characteristics of **2-Octyne**, details the experimental methodologies for their determination, and presents logical workflows for these experimental procedures.


Core Physical Properties

The physical properties of **2-Octyne** are summarized in the table below. These values represent a compilation from various sources and provide a comprehensive reference for laboratory applications.

Property	Value	Units	Notes / Conditions
Molecular Formula	C ₈ H ₁₄	-	-
Molecular Weight	110.20	g/mol	[1]
Appearance	Colorless to Light Yellow Liquid	-	At standard conditions
Density	0.759	g/mL	at 25 °C
Boiling Point	137 - 138	°C	at 760 mmHg
Melting Point	-62 to -61.6	°C	-
Refractive Index (n _D ²⁰)	1.428 - 1.429	-	at 20 °C
Flash Point	24.1	°C	Closed cup
Vapor Pressure	9.16	mmHg	at 25 °C
Enthalpy of Formation (ΔfH° _{gas})	63.8 ± 1.5	kJ/mol	For the gaseous state [2]
Solubility	Insoluble in water; Soluble in alcohol, ether, and oils.	-	-
Octanol/Water Partition Coefficient (logP)	~3.5	-	[1]

Logical Relationship of Key Properties

The following diagram illustrates the fundamental physical identity and key properties of **2-Octyne**.

[Click to download full resolution via product page](#)

Core properties of **2-Octyne**.

Experimental Protocols

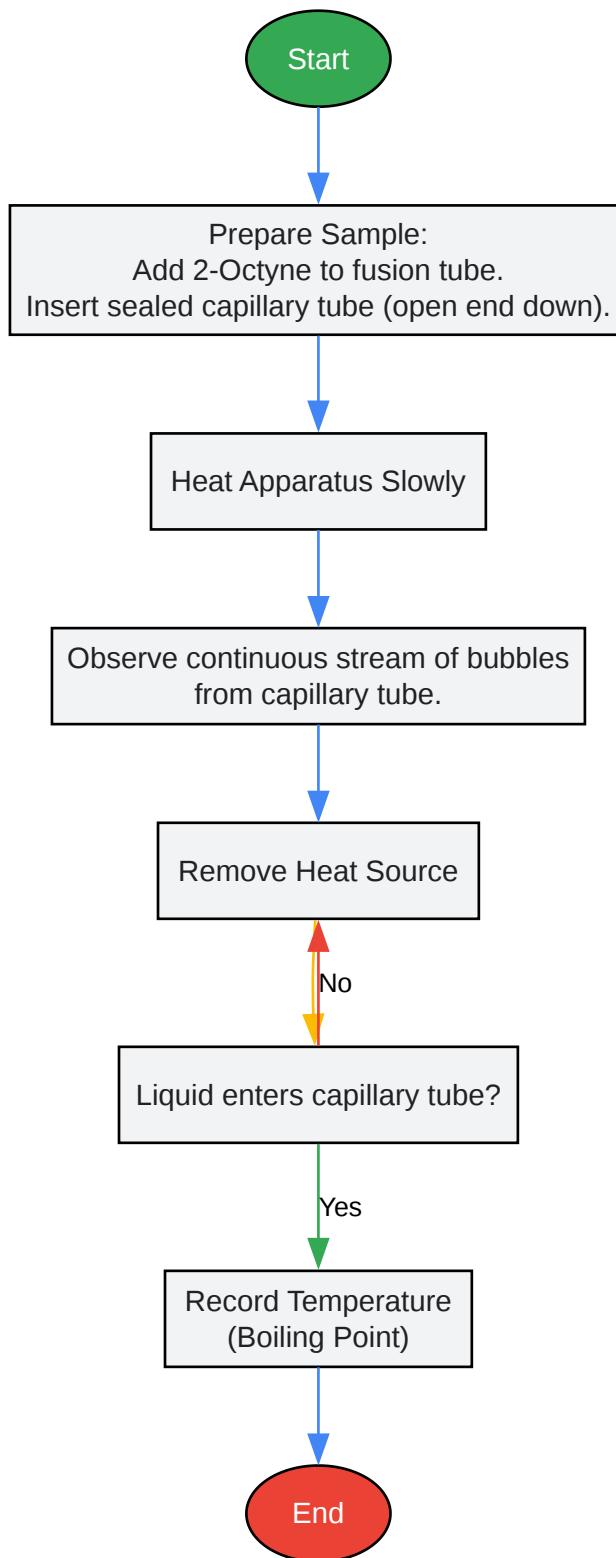
Accurate determination of physical properties is crucial for chemical characterization. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid compounds like **2-Octyne**.

Determination of Density

The density of a liquid can be determined gravimetrically using a pycnometer or simply with a balance and a graduated cylinder for less precise measurements.[\[3\]](#)

Methodology (Graduated Cylinder & Balance):

- Mass of Empty Cylinder: Measure and record the mass of a clean, dry graduated cylinder using an electronic balance.[\[4\]](#)
- Add Sample: Add a specific volume of **2-Octyne** (e.g., 10 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[\[4\]](#)
- Mass of Cylinder and Sample: Measure and record the combined mass of the graduated cylinder and the **2-Octyne** sample.[\[4\]](#)
- Calculation:


- Subtract the mass of the empty cylinder from the combined mass to find the mass of the **2-Octyne** sample.[5]
- Calculate the density by dividing the mass of the sample by the volume of the sample (Density = Mass/Volume).[5]
- Repeatability: For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[4]

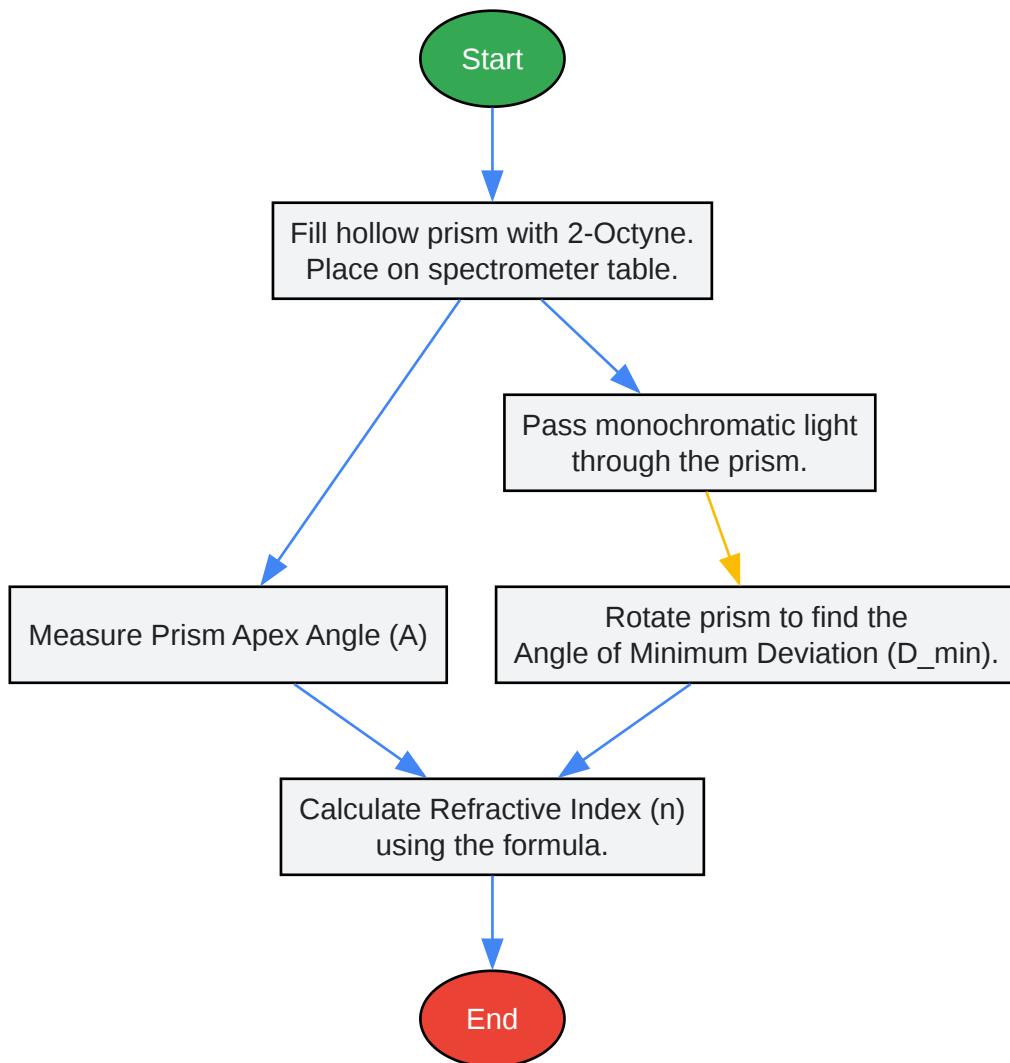
Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility and purity. The micro-reflux or capillary method is suitable for small sample volumes.

Methodology (Capillary Method):

- Sample Preparation: Place a small amount (a few mL) of **2-Octyne** into a small test tube or fusion tube.
- Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
- Heating: Heat the apparatus slowly and uniformly in a heating block or Thiele tube.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

[Click to download full resolution via product page](#)


Workflow for Boiling Point Determination.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful property for identification. It can be measured using a refractometer or a spectrometer.

Methodology (Spectrometer/Goniometer):

- Prism Preparation: A hollow prism is filled with the liquid sample, in this case, **2-Octyne**.
- Light Source: A monochromatic light source is directed through a collimator to produce a parallel beam of light.
- Angle of Minimum Deviation: The prism is placed on a spectrometer table and rotated until the angle of deviation of the light passing through it is at a minimum. This angle (D_{\min}) is measured.
- Prism Angle: The apex angle of the prism (A) is also measured using the spectrometer.
- Calculation: The refractive index (n) is calculated using the formula:
 - $n = [\sin((A + D_{\min})/2)] / [\sin(A/2)]$

[Click to download full resolution via product page](#)

Workflow for Refractive Index Determination.

Determination of Solubility

Solubility tests provide qualitative information about the polarity of a compound. The general principle is "like dissolves like."

Methodology (Qualitative):

- Sample Preparation: Place a small, measured amount of solvent (e.g., 1 mL of water) into a small test tube.^[6]

- Solute Addition: Add a small amount of **2-Octyne** (e.g., 0.05 mL or a few drops) to the solvent.[6]
- Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 30-60 seconds).[6]
- Observation: Allow the mixture to stand and observe.
 - Soluble/Miscible: A single, clear liquid phase indicates solubility.
 - Insoluble/Immiscible: The presence of two distinct layers, cloudiness, or visible droplets indicates insolubility.
- Solvent Variation: Repeat the procedure with other solvents, such as ethanol, diethyl ether, and hexane, to determine the solubility profile.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Octyne | C8H14 | CID 17769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Octyne [webbook.nist.gov]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wjec.co.uk [wjec.co.uk]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chem.ws [chem.ws]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Octyne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165417#physical-properties-of-2-octyne\]](https://www.benchchem.com/product/b165417#physical-properties-of-2-octyne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com